molecular formula C12H11N3O6S2 B089891 4-Aminoazobenzene-3,4'-disulfonic acid CAS No. 101-50-8

4-Aminoazobenzene-3,4'-disulfonic acid

Cat. No.: B089891
CAS No.: 101-50-8
M. Wt: 357.4 g/mol
InChI Key: DCYBHNIOTZBCFS-UHFFFAOYSA-N
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Description

4-Aminoazobenzene-3,4’-disulfonic acid is a member of the class of azobenzenes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two benzene rings. This compound is specifically substituted with an amino group at the para position and sulfo groups at the meta and para positions on the benzene rings .

Mechanism of Action

Target of Action

4-Aminoazobenzene-3,4’-disulfonic acid is a member of the class of azobenzenes . It is an organic compound that is used in the synthesis of novel acid dyes

Biochemical Pathways

It’s known that azobenzenes can be degraded by certain bacterial strains , suggesting that this compound may interact with microbial metabolic pathways.

Result of Action

It’s known that the compound can be used in the synthesis of novel acid dyes , suggesting that it may interact with textile fibers at a molecular level to produce color.

Biochemical Analysis

Biochemical Properties

4-Aminoazobenzene-3,4’-disulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a Bronsted base, capable of accepting a hydron from a donor . This compound interacts with enzymes and proteins, particularly those involved in metabolic pathways. The sulfonic acid groups enhance its solubility in water, facilitating its interaction with hydrophilic biomolecules . The azo group can participate in redox reactions, influencing the activity of enzymes that catalyze such processes .

Cellular Effects

4-Aminoazobenzene-3,4’-disulfonic acid affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with signaling proteins and receptors. This compound has been observed to affect gene expression, potentially altering the transcription of genes involved in metabolic and signaling pathways . Additionally, it can impact cellular metabolism by interacting with enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-Aminoazobenzene-3,4’-disulfonic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The azo group can undergo reduction, leading to the formation of amines that can further interact with cellular components . This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Changes in gene expression induced by this compound can result from its interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminoazobenzene-3,4’-disulfonic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 4-Aminoazobenzene-3,4’-disulfonic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic and signaling pathways . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . These dosage-dependent effects are essential for determining safe and effective usage levels in research and applications.

Metabolic Pathways

4-Aminoazobenzene-3,4’-disulfonic acid is involved in various metabolic pathways. It interacts with enzymes that catalyze redox reactions, such as oxidoreductases . The compound can influence the levels of metabolites by altering the activity of these enzymes, thereby affecting the overall metabolic flux within the cell . Additionally, it can interact with cofactors required for enzymatic activity, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Aminoazobenzene-3,4’-disulfonic acid is transported and distributed through interactions with transporters and binding proteins . The sulfonic acid groups facilitate its solubility in aqueous environments, allowing it to be efficiently transported within the cell . This compound can accumulate in specific cellular compartments, depending on the presence of transporters and binding proteins that recognize and bind to it . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Aminoazobenzene-3,4’-disulfonic acid is determined by its interactions with cellular components and targeting signals . It can be directed to specific compartments or organelles through post-translational modifications or binding to targeting proteins . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . The activity and function of 4-Aminoazobenzene-3,4’-disulfonic acid can be significantly influenced by its subcellular localization, affecting its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoazobenzene-3,4’-disulfonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with sulfanilic acid. The reaction conditions generally include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of 4-Aminoazobenzene-3,4’-disulfonic acid involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-Aminoazobenzene-3,4’-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Aminoazobenzene-3,4’-disulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminoazobenzene-3,4’-disulfonic acid is unique due to its combination of amino and sulfo groups, which confer specific solubility and reactivity properties. This makes it particularly valuable in applications requiring water solubility and specific staining capabilities .

Properties

IUPAC Name

2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S2/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18/h1-7H,13H2,(H,16,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYBHNIOTZBCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059231
Record name 4-Aminoazobenzene-3,4'-disulphonic acid
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-50-8
Record name 4-Aminoazobenzene-3,4′-disulfonic acid
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Record name NSC 57606
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Record name 4-Aminoazobenzene-3,4'-disulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-
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Record name 4-Aminoazobenzene-3,4'-disulphonic acid
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Record name 4-aminoazobenzene-3,4'-disulphonic acid
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Record name 4-Amino-3,4′-disulfoazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Aminoazobenzene-3,4'-disulfonic acid utilized in material science?

A1: this compound plays a crucial role in developing advanced materials for environmental remediation. In a recent study [], it was employed as a grafting agent to modify chitosan nanoparticles. The sulfonic groups introduced through this modification significantly enhanced the material's ability to remove heavy metal ions, such as Fe(III), from contaminated water. This modification led to a high sorption capacity for Fe(III), reaching up to 3.0 mmol Fe g−1 under UV light []. This highlights the potential of this compound in creating efficient and sustainable solutions for water purification.

Q2: What is the role of this compound in textile dyeing?

A2: this compound serves as a key component in synthesizing novel direct dyes with potential antimicrobial properties []. Researchers utilized it to create a diazo direct dye by diazotizing it and then coupling it with a chromene derivative []. This dye exhibited promising results when applied to wool, silk, and cotton fabrics, demonstrating good color strength and light fastness []. The study suggests that incorporating this compound into dye structures could lead to textile materials with enhanced aesthetic properties and potential health benefits.

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